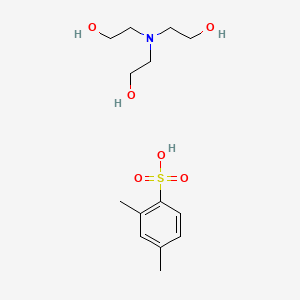
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- is a complex organic compound known for its unique structure and significant biological activities. This compound is part of a larger class of indoloquinoline alkaloids, which are known for their diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole and a suitable naphthyridine derivative, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis machines to ensure consistency and purity. The specific methods can vary depending on the desired yield and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and naphthyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can have enhanced biological activities.
Wissenschaftliche Forschungsanwendungen
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antioxidant and antidiabetic agent.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in oxidative stress and glucose metabolism . The pathways involved include the modulation of oxidative stress responses and the regulation of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-Methoxy-6H-indolo(3,2,1-de)(1,5)naphthyridin-6-one
- 2-Methoxy-6H-indolo(3,2,1-de)(1,5)naphthyridin-6-one
- 1,2,3,3a,4,5-Hexahydro-8-hydroxy-3-methyl-6H-indolo(3,2,1-de)(1,5)naphthyridin-6-one
Uniqueness
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- is unique due to its specific hydroxyl group at the 8th position, which significantly influences its chemical reactivity and biological activity. This hydroxyl group enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
66762-19-4 |
|---|---|
Molekularformel |
C14H8N2O2 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
14-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |
InChI |
InChI=1S/C14H8N2O2/c17-11-3-1-2-8-9-6-7-15-10-4-5-12(18)16(13(9)10)14(8)11/h1-7,17H |
InChI-Schlüssel |
WBFKHEDOTNJGJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N3C(=O)C=CC4=NC=CC2=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


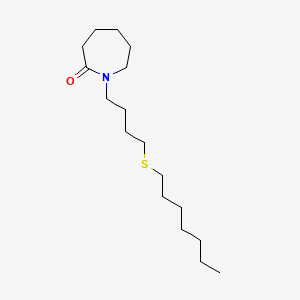
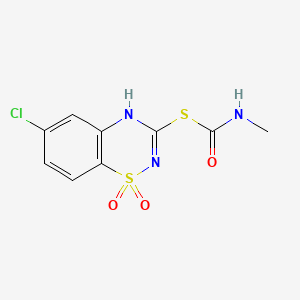
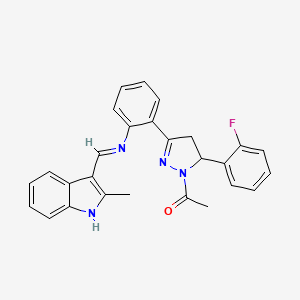
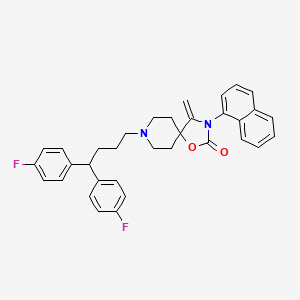
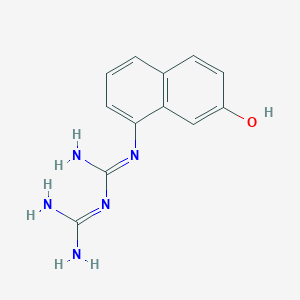
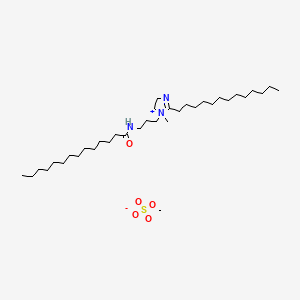
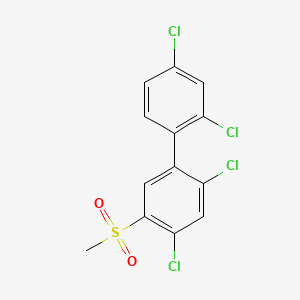
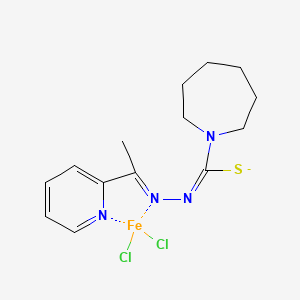


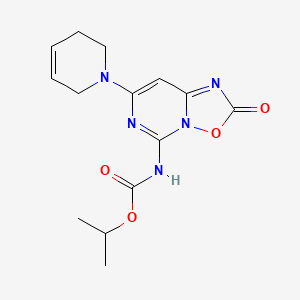
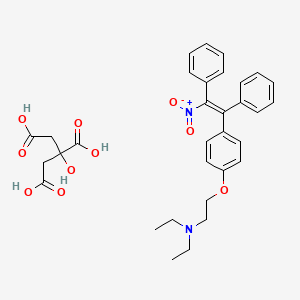
![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
